molecular formula C22H17N3O4S B11537264 (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one

Cat. No.: B11537264
M. Wt: 419.5 g/mol
InChI Key: HDTKCDXDKGMMLN-UDWIEESQSA-N
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Description

“(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” is a mouthful, but let’s break it down. This compound belongs to the class of thiazolidinones, which are five-membered heterocyclic compounds containing a sulfur atom and a nitrogen atom. The structural formula is as follows:

(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[5-(3-nitrophenyl)furan-2-yl]methylidene-1,3-thiazolidin-4-one\text{this compound} (2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-[5-(3-nitrophenyl)furan-2-yl]methylidene-1,3-thiazolidin-4-one

Preparation Methods

Synthetic Routes:: Several synthetic routes exist for this compound. One common method involves the condensation of 2,4-dimethylaniline with furfural in the presence of a thiol (such as thiourea) to form the thiazolidinone ring. The imine group is introduced by reacting the resulting thiazolidinone with an aldehyde (such as benzaldehyde). The stereochemistry (Z/E) arises from the arrangement of substituents around the double bonds.

Industrial Production::

Chemical Reactions Analysis

Reactions::

    Oxidation: The thiazolidinone ring can undergo oxidation, leading to the formation of various derivatives.

    Reduction: Reduction of the nitro group can yield an amino compound.

    Substitution: Substituents on the phenyl rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as hydrogen gas over a catalyst (e.g., palladium on carbon).

    Substitution: Various halogenating agents (e.g., bromine, chlorine).

Major Products:: The specific products depend on reaction conditions and substituents. For example, reduction of the nitro group yields an amino derivative.

Scientific Research Applications

Chemistry::

    Organic Synthesis: Researchers use this compound as a building block for more complex molecules.

    Medicinal Chemistry: Investigations into potential drug candidates.

Biology and Medicine::

    Antimicrobial Properties: Some derivatives exhibit antimicrobial activity.

    Anticancer Potential: Research explores its effects on cancer cells.

Industry::

    Dye Synthesis: The furan moiety contributes to color properties.

    Photovoltaics: Thiazolidinone derivatives may find applications in solar cells.

Mechanism of Action

The exact mechanism remains an active area of study. It likely involves interactions with cellular targets, potentially affecting gene expression or enzyme activity.

Comparison with Similar Compounds

While structurally unique, “(2Z,5E)-2-[(2,4-dimethylphenyl)imino]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one” shares similarities with other thiazolidinones, such as thiazolidinediones used in diabetes treatment.

Properties

Molecular Formula

C22H17N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

(5E)-2-(2,4-dimethylphenyl)imino-5-[[5-(3-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H17N3O4S/c1-13-6-8-18(14(2)10-13)23-22-24-21(26)20(30-22)12-17-7-9-19(29-17)15-4-3-5-16(11-15)25(27)28/h3-12H,1-2H3,(H,23,24,26)/b20-12+

InChI Key

HDTKCDXDKGMMLN-UDWIEESQSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])/S2)C

Canonical SMILES

CC1=CC(=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)[N+](=O)[O-])S2)C

Origin of Product

United States

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